molecular formula C15H20N2O4 B8503545 Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate

Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate

Cat. No. B8503545
M. Wt: 292.33 g/mol
InChI Key: YVYTUBJRTPRZDE-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

1.20 g (3.65 mmol) 2-chloro-ethyl [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamate and 0.850 g (7.58 mmol) potassium tert.butoxide are placed at 0° C. in 30 ml of tetrahydrofuran and the mixture is stirred for 3 hours at ambient temperature. Then the reaction mixture is added to water and extracted with dichloromethane. The organic phase is dried and evaporated to dryness. The residue is purified by chromatography.
Name
2-chloro-ethyl [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:22])[O:18][CH2:19][CH2:20]Cl)[CH:13]=[CH:14][CH:15]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(C)([O-])C.[K+].O>O1CCCC1>[O:22]=[C:17]1[N:16]([C:12]2[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=2)[CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:20][CH2:19][O:18]1 |f:1.2|

Inputs

Step One
Name
2-chloro-ethyl [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C=CC1)NC(OCCCl)=O
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1OCCN1C=1C=C(CNC(OC(C)(C)C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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